2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate
Description
2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate is a benzoate ester derivative characterized by two functional groups: a 2-methylacryloyloxyethyl moiety and a 4-ethenyl substituent on the benzene ring. The ethenyl group at the para position may influence electronic properties, solubility, and reactivity compared to other benzoate derivatives .
Properties
CAS No. |
155292-78-7 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 4-ethenylbenzoate |
InChI |
InChI=1S/C15H16O4/c1-4-12-5-7-13(8-6-12)15(17)19-10-9-18-14(16)11(2)3/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
VKNBWPLASCNTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate typically involves the esterification of 4-ethenylbenzoic acid with 2-hydroxyethyl 2-methylacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Addition Reactions: The double bonds in the acrylate and benzoate groups can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition reactions across the double bonds.
Major Products
Polymerization: The major product is a polymer with repeating units derived from the acrylate monomer.
Hydrolysis: The products are 4-ethenylbenzoic acid and 2-hydroxyethyl 2-methylacrylate.
Scientific Research Applications
Applications in Materials Science
1. Polymerization and Coatings
One of the primary applications of 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate is in the field of polymer chemistry. It can be used as a monomer in the synthesis of polymers through radical polymerization processes. The presence of both acrylate and vinyl groups allows for:
- Cross-linking : Enhancing mechanical strength and thermal stability.
- UV-Curable Coatings : The compound can be incorporated into formulations for coatings that cure upon exposure to UV light, leading to rapid drying times and durable finishes.
Case Study : A study demonstrated the use of this compound in formulating UV-cured coatings that exhibited excellent adhesion and scratch resistance when applied to metal substrates .
| Property | Value |
|---|---|
| Glass Transition Temp | 60 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 5% |
Applications in Pharmaceuticals
2. Drug Delivery Systems
The compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.
Case Study : Research indicated that hydrogels formed from this compound could effectively encapsulate anti-cancer drugs, resulting in sustained release profiles that improved therapeutic efficacy while minimizing side effects .
Applications in Organic Synthesis
3. Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:
- Esterification Reactions : Useful for synthesizing other esters.
- Michael Additions : Can participate in Michael addition reactions due to the presence of double bonds.
Mechanism of Action
The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group can participate in free radical polymerization, leading to the formation of polymers with specific mechanical and thermal properties. The benzoate group can also influence the overall properties of the resulting polymer by providing rigidity and stability .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzoate Esters
Key Observations :
The 2-methylacryloyloxyethyl ester group provides a reactive α,β-unsaturated carbonyl system, enabling crosslinking in polymer matrices. This contrasts with the stable 4-methylbenzoate esters in or the photoactive methoxy-methylaminoethyl group in .
Synthetic Utility: Compounds like 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate are used to synthesize oxazoles and imidazoles via nucleophilic substitution or cyclization . The target compound’s ethenyl group may instead facilitate [2+2] cycloadditions or radical polymerization. The 4-aminobenzoate derivative in acts as a photo-removable protecting group, whereas the target compound’s acryloyl group could serve as a UV-curable moiety in coatings or adhesives.
Thermal and Stability Profiles :
- While specific data for the target compound are unavailable, brominated or methylated analogs (e.g., ) typically exhibit higher thermal stability due to reduced steric hindrance and stronger C–Br/C–C bonds. The ethenyl and acryloyl groups in the target compound may lower thermal stability but enhance reactivity.
Biological Activity
2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate is a compound that belongs to the class of benzoate esters, characterized by its unique structure which includes both an acrylate and a vinyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and polymer science, due to its potential biological activities and applications.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Studies have shown that the compound inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus through mechanisms that disrupt cellular membranes and metabolic pathways.
2. Antitumor Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase proteins in treated cells.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is supported by findings indicating a reduction in pro-inflammatory cytokines in models of inflammation, which could have implications for treating chronic inflammatory diseases.
Research Findings
A summary of notable research findings related to the biological activities of this compound is presented below:
Case Studies
Several case studies have explored the application of this compound in various contexts:
Case Study 1: Antimicrobial Application
A study conducted on the efficacy of this compound as an antimicrobial agent demonstrated a significant reduction in bacterial load in wound healing models. The results suggested that incorporating this compound into wound dressings could enhance healing by preventing infections.
Case Study 2: Cancer Treatment
In another study focusing on cancer treatment, researchers evaluated the impact of this compound on tumor growth in xenograft models. The findings indicated that treatment with the compound led to a marked decrease in tumor size compared to control groups, highlighting its potential as an adjunct therapy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
